7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine
Description
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a benzyloxy group at position 7 and an amine group at position 6. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their bifunctional reactivity and conformational rigidity .
Properties
IUPAC Name |
7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBTZUJRKVTZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often require precise control of temperature and pH to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine serves as a valuable building block for synthesizing more complex molecules. Its spirocyclic structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The benzyloxy group can be substituted with other functional groups to create derivatives with enhanced properties.
- Rearrangements : The compound can undergo rearrangement reactions under specific conditions, leading to novel structures with potential applications.
Biology
The biological activity of this compound is an area of active research. Preliminary studies suggest that it may interact with biological targets such as enzymes and receptors, potentially modulating their activity. Some key findings include:
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making them candidates for further pharmacological studies.
- Antimicrobial Activity : Initial screening has shown potential antimicrobial properties against various bacterial strains, suggesting its use in developing new antimicrobial agents.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential:
- Drug Development : Ongoing studies aim to evaluate the efficacy of this compound and its derivatives as potential drug candidates for treating conditions such as neurodegenerative diseases.
- Targeted Therapy : The unique structural properties allow for the design of targeted therapies that could minimize side effects while maximizing therapeutic benefits.
Case Studies
Several case studies illustrate the applications of this compound:
- Cholinesterase Inhibition Study :
- Synthesis of Novel Antimicrobials :
- Mechanistic Studies on Biological Interactions :
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs of 1,4-dioxaspiro[4.5]decan-8-amine, highlighting substituents, molecular formulas, and applications:
Physicochemical and Functional Differences
- Electron-Withdrawing Groups : The CF₃-substituted derivative exhibits enhanced stability and altered reactivity due to the electron-withdrawing trifluoromethyl group, making it suitable for fluorinated drug design .
- Steric Effects : Bulky substituents like N-sec-butyl or N-benzyl hinder nucleophilic reactions at the amine, directing reactivity toward electrophilic aromatic substitution or cross-coupling .
- Aromatic vs. Aliphatic Substituents: The aniline derivative (4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline) enables conjugation with aromatic systems, useful in materials science , whereas aliphatic substituents (e.g., N-butyl) enhance solubility in nonpolar solvents .
Biological Activity
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₅H₁₈N₂O₂
- CAS Number : 1803598-51-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized in the following areas:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains, suggesting potential use in antibiotic development. |
| Anticancer | Shows promise in inhibiting tumor cell growth in vitro, indicating potential for cancer therapy. |
| Neuroprotective | Preliminary evidence suggests neuroprotective effects, which could be beneficial in neurodegenerative diseases. |
Case Studies and Research Findings
- Antimicrobial Activity
- Anticancer Properties
- Neuroprotective Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
